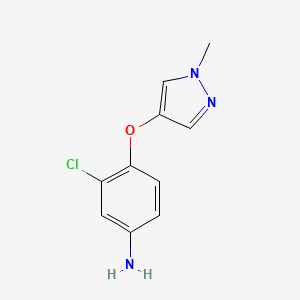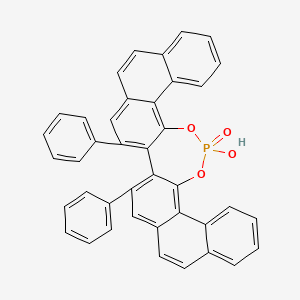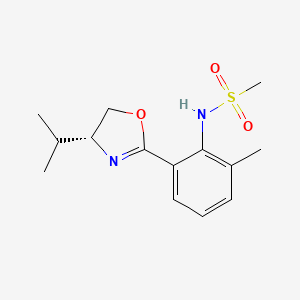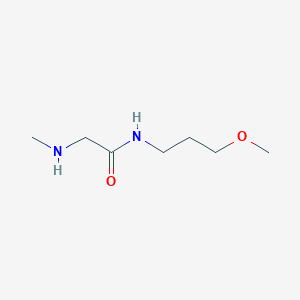
4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile
Übersicht
Beschreibung
Vanilloid receptor antagonist 1, also known as 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile, is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a nonselective cation channel that plays a crucial role in the detection and regulation of body temperature, as well as in the sensation of pain and heat. The inhibition of TRPV1 by vanilloid receptor antagonist 1 has significant implications in pain management and various neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vanilloid receptor antagonist 1 typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method includes the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization to form the quinazolinone structure.
Industrial Production Methods: Industrial production of vanilloid receptor antagonist 1 may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Reaktionstypen: Vanilloid-Rezeptor-Antagonist 1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann unter bestimmten Bedingungen zu Chinonen oxidiert werden.
Reduktion: Die Nitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu primären Aminen reduziert werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid oder katalytische Hydrierung.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte:
Oxidation: Chinone und verwandte Derivate.
Reduktion: Primäre Amine.
Substitution: Halogenierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Vanilloid-Rezeptor-Antagonist 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung des TRPV1-Rezeptors und seiner Rolle in verschiedenen chemischen Stoffwechselwegen eingesetzt.
Biologie: Hilft beim Verständnis der physiologischen und pathologischen Rollen von TRPV1 in sensorischen Neuronen.
Medizin: Wird auf sein Potenzial zur Behandlung chronischer Schmerzen, Entzündungen und neurodegenerativer Erkrankungen untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Schmerzmittel und therapeutischer Wirkstoffe.
5. Wirkmechanismus
Vanilloid-Rezeptor-Antagonist 1 übt seine Wirkung aus, indem er an den TRPV1-Rezeptor bindet und so seine Aktivierung hemmt. TRPV1 wird durch verschiedene Reize aktiviert, darunter hohe Temperaturen, saure Bedingungen und Capsaicin. Durch die Blockierung dieses Rezeptors verhindert Vanilloid-Rezeptor-Antagonist 1 den Einstrom von Kationen, was wiederum das Schmerz- und Hitzeempfinden reduziert. Die molekularen Ziele umfassen die Ionenkanaldomänen von TRPV1, und die beteiligten Pfade sind in erster Linie mit Nozizeption und Schmerzmodulation verbunden .
Wirkmechanismus
Vanilloid receptor antagonist 1 exerts its effects by binding to the TRPV1 receptor, thereby inhibiting its activation. TRPV1 is activated by various stimuli, including high temperatures, acidic conditions, and capsaicin. By blocking this receptor, vanilloid receptor antagonist 1 prevents the influx of cations, which in turn reduces the sensation of pain and heat. The molecular targets include the ion channel domains of TRPV1, and the pathways involved are primarily related to nociception and pain modulation .
Vergleich Mit ähnlichen Verbindungen
Vanilloid-Rezeptor-Antagonist 1 ist einzigartig in seiner hohen Potenz und Selektivität für den TRPV1-Rezeptor. Ähnliche Verbindungen umfassen:
Capsazepin: Der erste kompetitive Vanilloid-Antagonist, weniger potent als Vanilloid-Rezeptor-Antagonist 1.
SB-366791: Ein weiterer TRPV1-Antagonist mit unterschiedlichen Strukturmerkmalen.
AMG 517: Ein potenter TRPV1-Antagonist mit einem anderen chemischen Gerüst.
Vanilloid-Rezeptor-Antagonist 1 sticht aufgrund seiner spezifischen Strukturmerkmale heraus, die eine hohe Affinität und Selektivität für TRPV1 verleihen, was ihn zu einer wertvollen Verbindung sowohl im Forschungs- als auch im therapeutischen Kontext macht.
Eigenschaften
IUPAC Name |
4-(7-hydroxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11(2)17-20-16-9-14(22)7-8-15(16)18(23)21(17)13-5-3-12(10-19)4-6-13/h3-9,11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPXRFIBKKSHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871814-52-7 | |
| Record name | Libvatrep | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871814527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LIBVATREP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8B801TZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)










